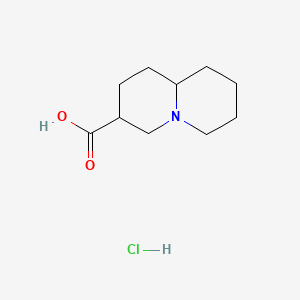
octahydro-1H-quinolizine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-quinolizine-3-carboxylic acid hydrochloride is a chemical compound with the empirical formula C10H18ClNO2 and a molecular weight of 219.71 g/mol . This compound is part of the quinolizine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of octahydro-1H-quinolizine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. Industrial production methods often employ scalable and efficient synthetic pathways to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Octahydro-1H-quinolizine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Octahydro-1H-quinolizine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of octahydro-1H-quinolizine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Octahydro-1H-quinolizine-3-carboxylic acid hydrochloride can be compared with other quinolizine derivatives, such as:
Biological Activity
Octahydro-1H-quinolizine-3-carboxylic acid hydrochloride is a chiral compound characterized by its unique quinolizine ring structure. Its molecular formula is C9H14ClN1O2, featuring a carboxylic acid functional group that contributes to its biological activity. The compound has garnered interest in various fields, including medicinal chemistry, due to its potential as a precursor in the synthesis of active pharmaceutical ingredients and its interactions with biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and influencing various physiological effects. This interaction can lead to:
- Neurological Effects : The quinolizine structure suggests potential interactions with neurotransmitter receptors, which may have implications for treating neurological disorders.
- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
Synthesis
The synthesis of this compound typically involves hydrogenation of quinolizine derivatives. Key steps include:
- Starting Material : Quinolizine derivatives are used as precursors.
- Hydrogenation : The reaction is conducted under controlled conditions, often utilizing palladium on carbon as a catalyst.
- Formation of Hydrochloride Salt : The final product is converted into its hydrochloride form for enhanced solubility and stability.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 1 |
| Escherichia coli | 12 | 1 |
| Candida albicans | 18 | 2 |
Antiviral Activity
The compound's antiviral potential has also been explored. Studies involving structural analogs have demonstrated the capability to inhibit viral replication, particularly against influenza viruses like H1N1 and H3N2.
Case Study 1: Antiviral Efficacy
A study focused on the structure–activity relationship of quinolizidine derivatives revealed that modifications in the quinolizine structure could enhance antiviral activity. Compounds derived from this compound were tested against model viruses, showing promising results in inhibiting viral replication at specific concentrations.
Case Study 2: Antimicrobial Evaluation
In another investigation, this compound was assessed for its antimicrobial properties using standard disk diffusion methods. Results indicated significant inhibition against both gram-positive and gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Properties
Molecular Formula |
C10H18ClNO2 |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)8-4-5-9-3-1-2-6-11(9)7-8;/h8-9H,1-7H2,(H,12,13);1H |
InChI Key |
LKNJKJJEZICBNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(CCC2C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















